Methyl 3-(1H-pyrrol-2-yl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

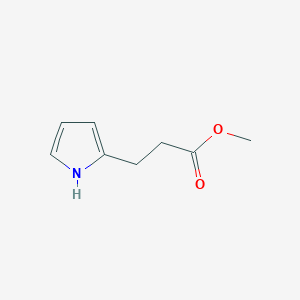

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(1H-pyrrol-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-8(10)5-4-7-3-2-6-9-7/h2-3,6,9H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOXXEGSGUIRAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562819 | |

| Record name | Methyl 3-(1H-pyrrol-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69917-80-2 | |

| Record name | Methyl 3-(1H-pyrrol-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 3-(1H-pyrrol-2-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Methyl 3-(1H-pyrrol-2-yl)propanoate. Due to the limited availability of specific experimental data for this compound, this document also furnishes detailed, generalized experimental protocols for the determination of key physical characteristics, alongside a representative synthetic workflow.

Core Physical and Chemical Data

This compound is a pyrrole derivative with potential applications in organic synthesis and medicinal chemistry. A summary of its fundamental properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | PubChem |

| Molecular Weight | 153.18 g/mol | Sigma-Aldrich |

| Physical Form | Liquid | Sigma-Aldrich |

| Flash Point | 105 °C (221 °F) | Sigma-Aldrich |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Experimental Protocols for Physical Property Determination

Precise characterization of a compound's physical properties is critical for its application in research and development. The following sections detail standard laboratory procedures for determining the boiling point, density, and solubility of a liquid organic compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small sample is the Thiele tube method.[1][2]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Liquid for heating bath (e.g., mineral oil)

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is securely attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The assembly is placed in a Thiele tube containing a heating liquid, such as mineral oil.

-

The side arm of the Thiele tube is gently heated, allowing for even heat distribution via convection currents.[2]

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. Heating is then discontinued.

-

The liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[2]

Determination of Density

The density of a liquid is its mass per unit volume. The gravimetric method using a pycnometer or the buoyancy method are common techniques for accurate density determination.[3][4]

Apparatus:

-

Pycnometer (a glass flask with a precise volume)

-

Analytical balance

-

Thermometer

-

Water bath (for temperature control)

Procedure (using a Pycnometer):

-

The empty, clean, and dry pycnometer is accurately weighed on an analytical balance.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The filled pycnometer is weighed again to determine the mass of the liquid.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A general qualitative and semi-quantitative procedure involves observing the dissolution of the compound in various solvents.[5][6][7]

Apparatus:

-

Small test tubes

-

Vortex mixer or shaker

-

Graduated pipettes

-

A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

-

A small, accurately measured amount of the solute (e.g., 10 mg) is placed into a test tube.

-

A small, measured volume of the solvent (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.

-

The mixture is visually inspected to determine if the solid has completely dissolved.

-

If the solid dissolves, more solute can be added in known increments until saturation is reached. If the solid does not dissolve, the solvent can be added in increments to determine the approximate solubility.

-

The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., in mg/mL). For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is determined analytically (e.g., by UV-Vis spectroscopy or HPLC after filtration).

Representative Synthetic Workflow

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 4. mt.com [mt.com]

- 5. scribd.com [scribd.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide on Methyl 3-(1H-pyrrol-2-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential physicochemical data for Methyl 3-(1H-pyrrol-2-yl)propanoate, a heterocyclic compound of interest in synthetic chemistry and pharmaceutical research. The following sections detail its molecular formula, molecular weight, and structural representation.

Physicochemical Properties

The fundamental molecular attributes of this compound are summarized in the table below. These values are critical for stoichiometric calculations, analytical characterization, and pharmacokinetic modeling.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₁NO₂ | [1] |

| Molecular Weight | 153.18 g/mol |

Chemical Structure

The structural formula of a molecule is key to understanding its chemical behavior, reactivity, and potential biological interactions. The diagram below illustrates the atomic arrangement and bonding of this compound.

Caption: Chemical structure of this compound.

References

Spectroscopic and Synthetic Guide to Methyl 3-(1H-pyrrol-2-yl)propanoate: A Technical Overview for Researchers

For researchers, scientists, and professionals in drug development, this technical guide offers a detailed examination of Methyl 3-(1H-pyrrol-2-yl)propanoate. Due to the limited availability of complete, experimentally verified spectroscopic data in the public domain, this document provides a combination of predicted spectroscopic values, expected spectral features, and detailed, plausible experimental protocols for the synthesis and characterization of the title compound.

Spectroscopic Data

Predicted Nuclear Magnetic Resonance (NMR) Data

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were estimated using computational models and by comparing with spectral data of similar pyrrole and propanoate derivatives. The numbering convention used for the assignments is provided in the molecular structure diagram below.

Figure 1: Numbering of the carbon and hydrogen atoms in this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | br s | 1H | H-1 (N-H) |

| ~6.7 | t | 1H | H-5 |

| ~6.1 | t | 1H | H-4 |

| ~5.9 | t | 1H | H-3 |

| 3.67 | s | 3H | H-8 (O-CH₃) |

| 2.95 | t | 2H | H-6 |

| 2.65 | t | 2H | H-7 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~173.5 | C-9 (C=O) |

| ~130.0 | C-2 |

| ~117.5 | C-5 |

| ~108.0 | C-3 |

| ~105.5 | C-4 |

| 51.7 | C-8 (O-CH₃) |

| ~34.0 | C-7 |

| ~24.0 | C-6 |

Expected Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 | N-H | Stretching |

| 3100-2850 | C-H | Stretching |

| ~1735 | C=O (Ester) | Stretching |

| ~1550 | C=C (Pyrrole) | Stretching |

| ~1200 | C-O (Ester) | Stretching |

| ~740 | C-H (Pyrrole) | Out-of-plane bending |

Predicted Mass Spectrometry (MS) Data

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion |

| 153 | [M]⁺ (Molecular Ion) |

| 122 | [M - OCH₃]⁺ |

| 94 | [M - COOCH₃]⁺ |

| 80 | [C₅H₆N]⁺ (Pyrrole ring fragment) |

Experimental Protocols

The following sections provide detailed, plausible methodologies for the synthesis and spectroscopic characterization of this compound. These protocols are based on established chemical literature for similar transformations.

Synthesis of this compound

The synthesis of the title compound can be achieved through a two-step process: the synthesis of 3-(1H-pyrrol-2-yl)propanoic acid followed by its esterification.

Step 1: Synthesis of 3-(1H-pyrrol-2-yl)propanoic acid

This can be accomplished via the reduction of 3-(1H-pyrrol-2-yl)acrylic acid, which is commercially available or can be synthesized through the condensation of pyrrole-2-carboxaldehyde with malonic acid.

-

Materials and Reagents: 3-(1H-pyrrol-2-yl)acrylic acid, Hydrogen gas (H₂), 10% Palladium on carbon (Pd/C), Methanol, Ethyl acetate, Celite.

-

Procedure:

-

In a hydrogenation flask, dissolve 3-(1H-pyrrol-2-yl)acrylic acid in methanol.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Secure the flask to a hydrogenation apparatus and purge the system with hydrogen gas.

-

Hydrogenate the mixture at room temperature under a hydrogen atmosphere (typically 1-3 atm) until the reaction is complete (monitored by TLC or LC-MS).

-

Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

-

Remove the solvent from the filtrate under reduced pressure to yield crude 3-(1H-pyrrol-2-yl)propanoic acid. The crude product can be purified by recrystallization if necessary.

-

Step 2: Esterification of 3-(1H-pyrrol-2-yl)propanoic acid

The carboxylic acid is converted to its methyl ester using a standard acid-catalyzed esterification.

-

Materials and Reagents: 3-(1H-pyrrol-2-yl)propanoic acid, Methanol (anhydrous), Sulfuric acid (concentrated), Sodium bicarbonate solution (saturated), Brine, Anhydrous magnesium sulfate, Diethyl ether or Ethyl acetate.

-

Procedure:

-

Dissolve 3-(1H-pyrrol-2-yl)propanoic acid in an excess of anhydrous methanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Spectroscopic Characterization Protocol

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters would include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument. Typical parameters might involve a 30° pulse width, a 2-second relaxation delay, and a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: If the product is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). If it is a solid, a KBr pellet can be prepared.

-

Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Technique: Electron Ionization (EI) mass spectrometry is a common technique for this type of molecule.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if volatile, through a gas chromatography (GC) interface.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

-

Workflow and Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the synthesis and analysis of this compound.

The Ascendant Therapeutic Potential of Substituted Pyrrole Propanoates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a ubiquitous five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among the vast landscape of pyrrole derivatives, substituted pyrrole propanoates are emerging as a class of compounds with significant and diverse biological activities. Their therapeutic potential spans from anticancer to anti-inflammatory and enzyme-inhibitory effects. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into substituted pyrrole propanoates, tailored for researchers, scientists, and drug development professionals.

Quantitative Biological Activity

The biological efficacy of substituted pyrrole propanoates and related derivatives has been quantified across various assays, demonstrating their potential as potent therapeutic agents. The following tables summarize key quantitative data from published studies, focusing on their anticancer and enzyme-inhibitory activities.

Table 1: Anticancer Activity of Substituted Pyrrole Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| cpd 19 | MGC 80-3, HCT-116, CHO | MTT Assay | 1.0 - 1.7 | [2][3] |

| cpd 21 | HepG2, DU145, CT-26 | MTT Assay | 0.5 - 0.9 | [2][3] |

| cpd 15 | A549 | MTT Assay | 3.6 | [2][3] |

| 12l | U251 | Not Specified | 2.29 ± 0.18 | [4] |

| 12l | A549 | Not Specified | 3.49 ± 0.30 | [4] |

| ARAP 22 | NCI-ADR-RES, Messa/Dx5MDR | Not Specified | Not Specified | [5] |

| Pyrrole Derivative 4d | LoVo | MTS Assay | 45.81% viability at 50 µM | [6][7] |

| Pyrrole Derivative 4a | LoVo | MTS Assay | 69.13% viability at 50 µM | [6][7] |

Table 2: Enzyme Inhibitory Activity of Substituted Pyrrole Derivatives

| Compound Class/ID | Target Enzyme | Assay Type | IC50 (µM) | Reference |

| Pyrrolo[2,3-d]pyrimidines 1a,c,d | Not Specified (Anticancer) | Not Specified | 0.35, 1.48, 1.56 | [8] |

| Pyrrolo[2,3-d]pyrimidine 1b | Not Specified (Anticancer) | Not Specified | 1.04 | [8] |

| Pyrrole carboxylic acid derivatives (4g, 4h, 4k, 4l) | COX-1 / COX-2 | Fluorometric | > Celecoxib | [9] |

| 2-acetyl-1-methylpyrrole (1g) | G6PD / 6PGD | Not Specified | 0.022 (G6PD), 0.020 (6PGD) (mM) | |

| Pyrrole-based hydrazide (vh0) | MAO-B / AChE | Not Specified | 0.665 (hMAOB), 4.145 (eeAChE) | [10] |

| Compounds 3o, 3p, 3s | BChE | Not Specified | 5.37, 1.71, 3.76 | [11] |

| Pyrrole-3-carboxamide (DM-01) | EZH2 | Not Specified | Not Specified | [12] |

Experimental Protocols

The evaluation of the biological activity of substituted pyrrole propanoates involves a range of standardized experimental protocols. Below are detailed methodologies for key assays cited in the literature for assessing anticancer and enzyme-inhibitory activities.

MTT Assay for Anticancer Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential drug candidates.[13][14][15][16]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: Treat the cells with various concentrations of the substituted pyrrole propanoate compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[16]

-

MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.[11]

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11][16]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 550-600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[11]

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

VEGFR-2 Kinase Inhibition Assay

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a crucial strategy in cancer therapy.[8][17]

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain. The assay typically relies on the detection of the remaining ATP after the kinase reaction using a luminescence-based method.[4][10]

Protocol:

-

Reagent Preparation: Prepare a master mix containing the kinase buffer, ATP, and a suitable substrate (e.g., a synthetic peptide).[4]

-

Compound Addition: Add serially diluted substituted pyrrole propanoate compounds to the wells of a 96-well plate.

-

Enzyme Addition: Add the recombinant human VEGFR-2 kinase domain to the wells to initiate the kinase reaction.[4]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[4]

-

Reaction Termination and Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced, which is inversely proportional to the remaining ATP. The conversion of ADP to ATP generates a luminescent signal.[4][10]

-

Signal Measurement: Measure the luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.[4]

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of compounds to inhibit the activity of COX-1 and COX-2 enzymes, which are key targets for anti-inflammatory drugs.[12][18]

Principle: The assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.[12][16]

Protocol:

-

Reagent Preparation: In a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0), mix the co-factors hematin and L-epinephrine.[12]

-

Enzyme Addition: Add the purified COX-1 or COX-2 enzyme to the reaction mixture.[12]

-

Inhibitor Pre-incubation: Add the substituted pyrrole propanoate test compounds at various concentrations and pre-incubate at 37°C for 10 minutes.[12]

-

Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.[12][19]

-

Colorimetric Detection: Add the colorimetric substrate (TMPD) and measure the absorbance at a specific wavelength (e.g., 590 nm) to determine the extent of the reaction.[16]

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to a control without the inhibitor and determine the IC50 values for both COX-1 and COX-2 to assess selectivity.[12]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of substituted pyrrole propanoates is crucial for their development as therapeutic agents. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow for the biological evaluation of these compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. benchchem.com [benchchem.com]

- 5. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. VEGFR2 inhibition assay [bio-protocol.org]

- 10. benchchem.com [benchchem.com]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

The Elusive Presence of Pyrrole-2-Propanoate Derivatives in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole ring is a fundamental heterocyclic scaffold present in a vast array of biologically active natural products and pharmaceuticals. While complex derivatives such as porphyrins and bile pigments are well-known, the natural occurrence of simpler substituted pyrroles, specifically pyrrole-2-propanoate derivatives, remains a subject of scientific inquiry. This technical guide delves into the current understanding of the natural occurrence of compounds closely related to pyrrole-2-propanoates, focusing on their isolation, biosynthesis, and biological significance. Due to the limited direct evidence for naturally occurring pyrrole-2-propanoates, this guide will focus on the closely related and well-documented pyrrole-2-carboxylic acid and its amide derivatives, primarily isolated from marine organisms. These compounds provide a valuable framework for understanding the potential for and challenges in identifying true pyrrole-2-propanoate natural products.

Natural Occurrence of Pyrrole-2-Carboxylic Acid and its Derivatives

While pyrrole itself is not commonly found in nature, its derivatives are widespread.[1] The pyrrole-2-carboxylate moiety is a recurring structural motif in a variety of natural products.[2][3] Marine sponges, particularly of the genus Agelas, are a rich source of pyrrole-containing alkaloids, including several pyrrole-2-carboxamides.[4][5] These compounds are often brominated and exhibit a range of biological activities.

| Compound Name | Natural Source | Organism Type | Key Structural Features | Reference |

| Oroidin | Agelas sponges | Marine Sponge | Brominated pyrrole-2-carboxamide linked to an aminoimidazole moiety | [6] |

| Hymenialdisine | Axinella, Hymeniacidon, and Acanthella sponges | Marine Sponge | Brominated pyrrole fused to a cyclic guanidine structure | |

| 4,5-Dibromopyrrole-2-carboxylic acid | Agelas sponges | Marine Sponge | Dibrominated pyrrole-2-carboxylic acid | |

| 4-Bromopyrrole-2-carboxylic acid | Agelas sponges | Marine Sponge | Monobrominated pyrrole-2-carboxylic acid | [7] |

| Nakamurine B | Agelas nakamurai | Marine Sponge | Pyrrole-2-carboxamide with a long alkyl chain | [5] |

Biosynthesis of the Pyrrole-2-Carboxylate Scaffold

The biosynthesis of the pyrrole ring in nature follows several pathways. One major route involves the dehydrogenation of proline to form a pyrrole-2-carboxylate unit.[5] Another key pathway utilizes δ-aminolevulinic acid (ALA) as a precursor, which is biosynthesized from glycine and succinyl-CoA. Two molecules of ALA undergo an enzyme-catalyzed Knorr-type condensation and cyclization to yield porphobilinogen, a central intermediate for many trialkyl-substituted pyrroles.[5]

The formation of pyrrole-2-carboxaldehyde, a potential precursor to the corresponding carboxylic acid and subsequently a propanoate derivative, has been achieved via enzymatic CO2 fixation. The enzyme Pseudomonas aeruginosa HudA/PA0254, coupled with a carboxylic acid reductase (CAR), can convert pyrrole to pyrrole-2-carbaldehyde.[8][9] This demonstrates the enzymatic machinery exists in nature to functionalize the C2 position of the pyrrole ring, which could potentially be extended to form a propanoate side chain.

Below is a DOT script illustrating a plausible biosynthetic pathway from proline to a hypothetical pyrrole-2-propanoate derivative, integrating known enzymatic transformations.

References

- 1. repository.up.ac.za [repository.up.ac.za]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Brominated pyrrole alkaloids from marine Agelas sponges reduce depolarization-induced cellular calcium elevation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Thermal Fortitude of Pyrroles: An In-Depth Technical Guide to Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a fundamental heterocyclic scaffold, is a cornerstone in pharmaceuticals, materials science, and natural products.[1] Understanding the thermal stability and degradation pathways of pyrrole-containing compounds is paramount for ensuring drug product stability, optimizing material processing, and elucidating reaction mechanisms. This technical guide provides a comprehensive overview of the thermal behavior of pyrrole compounds, detailing degradation mechanisms, summarizing quantitative thermal analysis data, and outlining key experimental protocols.

Mechanisms of Pyrrole Degradation

The thermal degradation of pyrrole is a complex process influenced by factors such as temperature, atmosphere, and the presence of substituents on the pyrrole ring. At elevated temperatures, pyrrole primarily undergoes isomerization and decomposition.[2]

A key initial step in the thermal decomposition of pyrrole is its reversible isomerization to 2H-pyrrole (pyrrolenine) via a 1,2-hydrogen shift.[2] This is followed by a C-N bond fission, leading to ring-opening and the formation of a biradical intermediate. This intermediate can then rearrange to form various products.[2]

Under pyrolysis conditions (925–1200 K), major degradation products include cis-crotonitrile, allyl cyanide, propyne, and hydrogen cyanide (HCN).[2] Secondary reactions of these primary products can lead to the formation of acetonitrile, acetylene, allene, methane, and ethylene.[2] In the presence of oxygen, oxidation also contributes to the degradation, potentially leading to the formation of pyrrolinones and maleimides.[3][4]

For polypyrrole, a conductive polymer, thermal degradation in an inert atmosphere typically occurs in stages. An initial weight loss below 150°C is often attributed to the evaporation of water. The main decomposition of the polymer backbone occurs at higher temperatures, generally between 170°C and 420°C, with final decomposition observed at temperatures as high as 670°C.[5][6]

Below is a diagram illustrating the initial proposed pathway for the thermal degradation of the parent pyrrole molecule.

Caption: Proposed initial pathway for the thermal degradation of pyrrole.

Quantitative Thermal Analysis Data

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantify the thermal stability of pyrrole compounds. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

The following tables summarize key thermal stability data for various pyrrole derivatives and polypyrrole, as reported in the literature.

Table 1: Thermal Decomposition Data for Pyrrole Derivatives

| Compound | Decomposition Temperature (°C) | Technique | Reference |

| Benzhydryl 1H-pyrrole-2-carboxylate (3j) | 70.9 - 250.0 | TGA | [7] |

| Butyl 1H-pyrrole-2-carboxylate (3k) | 62.2 - 220.0 | TGA | [7] |

| Pentyl 1H-pyrrole-2-carboxylate (3l) | 65.7 - 230.0 | TGA | [7] |

| 2-(3-cyano-4-(4-(dibutylamino)phenyl)-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)malononitrile (BAPCP) | 279 (5% weight loss) | TGA | [8] |

| 2-(3-cyano-4-(4-(dihexylamino)phenyl)-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)malononitrile (HAPCP) | 282 (5% weight loss) | TGA | [8] |

| Methyl N-benzyl-2-methyl-5-formylpyrrole-3-carboxylate (NBMF) | 310 (max mass loss rate) | TGA | [9] |

| Methyl N-butyl-2-methyl-5-formylpyrrole-3-carboxylate (NUMF) | 268 (max mass loss rate) | TGA | [9] |

Table 2: Thermal Decomposition Data for Polypyrrole (PPy)

| Material | Decomposition Range (°C) | 50% Weight Loss Temp (°C) | Technique | Atmosphere | Reference |

| Pure PPy | 170 - 420 | 300 | TGA | - | [5] |

| PPy Homopolymer | Decomposes at 220 | - | TGA | - | [10] |

| PPy/Cobalt Aluminum Oxide Nanocomposite | 110 - 350 (PPy ring decomposition) | - | TGA/DTA | - | [6] |

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for obtaining reproducible and comparable thermal analysis data. Below are generalized protocols for the key techniques used to study the thermal stability and degradation of pyrrole compounds, based on methodologies cited in the literature.

Thermogravimetric Analysis (TGA)

TGA is widely used to determine the thermal stability and decomposition profile of polymers.[11][12]

-

Objective: To measure the weight loss of a pyrrole compound as a function of temperature.

-

Instrumentation: A thermogravimetric analyzer equipped with a microbalance and a furnace.

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a sample pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.[8][13]

-

Temperature Range: The analysis is typically run from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 30°C to 1173 K).[14]

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon to study pyrolysis, or in air to study oxidative degradation. A constant flow rate (e.g., 200 mL/min) is maintained.[14]

-

-

Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. Key parameters to be determined include the onset temperature of decomposition and the temperature of maximum weight loss rate (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

DSC is used to study thermal transitions such as melting, crystallization, and glass transitions. For degradation studies, it can reveal whether the process is endothermic or exothermic.

-

Objective: To measure the heat flow associated with the thermal transitions and degradation of a pyrrole compound.

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: A small, weighed amount of the sample is hermetically sealed in a sample pan (e.g., aluminum).

-

Experimental Conditions:

-

Heating Rate: A controlled heating rate, often 10 °C/min, is used.[7]

-

Temperature Range: The temperature range is selected to encompass the expected thermal events.

-

Atmosphere: A purge gas, typically nitrogen, is used to maintain an inert atmosphere.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic and exothermic peaks correspond to thermal events. For degradation, an exothermic peak may indicate oxidative decomposition, while an endothermic peak can be associated with bond-breaking.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.

-

Objective: To separate and identify the degradation products of a pyrrole compound.

-

Instrumentation: A pyrolyzer coupled to a gas chromatograph and a mass spectrometer.

-

Sample Preparation: A small amount of the sample is placed in a pyrolysis tube or on a filament.

-

Experimental Conditions:

-

Pyrolysis Temperature: The sample is rapidly heated to a specific decomposition temperature (e.g., 300°C, 350°C, 400°C) in an inert atmosphere.[15]

-

GC Separation: The pyrolysis products are swept into the GC column where they are separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

-

-

Data Analysis: The GC chromatogram shows the separated pyrolysis products as peaks. The mass spectrum of each peak is compared with spectral libraries to identify the individual degradation products.

The following diagram illustrates a general workflow for the thermal analysis of pyrrole compounds.

Caption: General workflow for the thermal analysis of pyrrole compounds.

Factors Influencing Thermal Stability

The thermal stability of pyrrole compounds can be significantly influenced by their chemical structure and the surrounding environment.

-

Substituents: The nature and position of substituents on the pyrrole ring can have a profound effect on thermal stability. Electron-withdrawing groups on the nitrogen atom can enhance the stability of the pyrrole ring towards oxidation.[3]

-

N-Protection: The choice of a protecting group for the pyrrole nitrogen is crucial. Some protecting groups may not be stable under certain thermal conditions, leading to decomposition.[3]

-

Polymerization and Cross-linking: For polymeric systems like polypyrrole, the degree of polymerization and cross-linking can affect thermal stability. Increased cross-linking can lead to a more rigid structure with higher thermal resistance.[16]

-

Atmosphere: The presence of oxygen can lead to oxidative degradation at lower temperatures compared to pyrolysis in an inert atmosphere.[14]

Conclusion

A thorough understanding of the thermal stability and degradation of pyrrole compounds is essential for their effective application in drug development and materials science. This guide has provided an overview of the key degradation mechanisms, a summary of quantitative thermal analysis data, and detailed experimental protocols for TGA, DSC, and Py-GC/MS. By employing these analytical techniques and considering the factors that influence thermal stability, researchers can better predict and control the behavior of pyrrole-containing molecules and materials under thermal stress, ultimately leading to the development of more robust and reliable products.

References

- 1. britannica.com [britannica.com]

- 2. Pyrolysis and Combustion Chemistry of Pyrrole, a Reference Component for Bio-oil Surrogates: Jet-Stirred Reactor Experiments and Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 5. researchgate.net [researchgate.net]

- 6. ripublication.com [ripublication.com]

- 7. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. tainstruments.com [tainstruments.com]

- 14. akjournals.com [akjournals.com]

- 15. researchgate.net [researchgate.net]

- 16. digital.csic.es [digital.csic.es]

Navigating the Solubility Landscape of Methyl 3-(1H-pyrrol-2-yl)propanoate: A Technical Guide

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the solubility characteristics of Methyl 3-(1H-pyrrol-2-yl)propanoate. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides qualitative solubility information inferred from general chemical principles and a detailed, generalized experimental protocol for its determination.

Introduction to this compound

This compound is a pyrrole derivative with potential applications in medicinal chemistry and as a building block in organic synthesis. Its physicochemical properties, particularly its solubility in various organic solvents, are crucial for its handling, purification, and application in synthetic and biological contexts. The compound is noted as a liquid at room temperature.

Solubility Profile: An Overview

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common organic solvents has not been published. However, based on its chemical structure—a polar pyrrole ring and a moderately polar methyl ester group—a qualitative solubility profile can be inferred. The presence of the N-H group in the pyrrole ring allows for hydrogen bonding, which influences its interaction with protic and aprotic polar solvents.

The following table summarizes the expected qualitative solubility.

| Solvent Classification | Solvent Example | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The N-H group and carbonyl can form hydrogen bonds with the solvent. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | The polar nature of the solvent can interact with the polar groups of the molecule. |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents can dissolve a wide range of organic compounds of moderate polarity. |

Experimental Protocol for Solubility Determination

To address the absence of quantitative data, the following section provides a detailed experimental protocol for determining the solubility of this compound using the isothermal saturation method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Vials with airtight caps

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a series of vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the undissolved solute to settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed/cooled pipette to avoid temperature-induced precipitation.

-

Transfer the aliquot to a volumetric flask and dilute with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula: S = (C × V_total) / V_sample Where:

-

C is the concentration of the diluted sample determined by HPLC/GC.

-

V_total is the total volume of the diluted sample.

-

V_sample is the volume of the supernatant taken for dilution.

-

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. The provided protocol can be adapted to various laboratory settings to generate the much-needed quantitative data for this compound, thereby aiding in its effective use in research and development.

A Technical Guide to the Reactivity of the Pyrrole Ring in Methyl 3-(1H-pyrrol-2-yl)propanoate

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties make it a versatile building block for creating complex molecular architectures. This guide provides an in-depth analysis of the chemical reactivity of the pyrrole ring in Methyl 3-(1H-pyrrol-2-yl)propanoate, a bifunctional molecule with potential applications in organic synthesis and drug discovery. Understanding its reactivity is crucial for designing synthetic routes and developing novel pyrrole-containing compounds.

This document details the fundamental principles governing pyrrole's reactivity, the directing effects of the C2-linked methyl propanoate substituent, and provides an overview of key chemical transformations, including detailed experimental protocols and mechanistic diagrams.

Fundamental Reactivity of the Pyrrole Ring

Pyrrole is a five-membered aromatic heterocycle. The nitrogen atom's lone pair of electrons is delocalized into the ring, creating a π-electron sextet that satisfies Hückel's rule for aromaticity. This delocalization makes the pyrrole ring significantly more electron-rich and, consequently, more reactive towards electrophilic aromatic substitution (EAS) than benzene.[2][3]

Regioselectivity in Electrophilic Aromatic Substitution

Electrophilic attack on the pyrrole ring preferentially occurs at the α-positions (C2 and C5) rather than the β-positions (C3 and C4). This preference is due to the superior stability of the resulting carbocation intermediate (the sigma complex). Attack at the C2 or C5 position allows the positive charge to be delocalized over three atoms, including the nitrogen, resulting in three resonance structures. In contrast, attack at the C3 or C4 position yields a less stable intermediate with only two possible resonance structures.[2][4][5]

Influence of the C2-Substituent in this compound

In the target molecule, the C2 position is occupied by a methyl 3-propanoate group (-CH₂CH₂COOCH₃). This substituent directs further electrophilic substitution based on both electronic and steric effects.

-

Electronic Effects : The ethyl group connecting the ester to the ring is weakly electron-donating via induction, slightly activating the ring. The electron-withdrawing ester group is insulated from the ring by the ethylene spacer, so its deactivating resonance effect is negligible. The net electronic effect of the substituent is therefore weakly activating.

-

Steric Effects : The substituent at C2 provides significant steric hindrance, making direct attack at this position or the adjacent C3 position less favorable.

-

Predicted Regioselectivity : Combining these factors, the predicted order of reactivity for electrophilic substitution on this compound is: C5 >> C4 > C3 The C5 position is the most electronically activated and sterically accessible site, making it the overwhelming preferred position for substitution.

Key Electrophilic Substitution Reactions

Due to the high reactivity of the pyrrole ring, reactions are typically conducted under mild conditions to prevent polymerization or the formation of multiple substitution products.[1][6]

Halogenation

Halogenation of pyrroles is facile and can lead to polyhalogenated products if not carefully controlled.[6] Reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are preferred for selective monohalogenation.

-

Expected Major Product : Methyl 3-(5-halo-1H-pyrrol-2-yl)propanoate.

Representative Experimental Protocol (Monobromination):

-

Dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of N-bromosuccinimide (NBS) (1.05 equivalents) in THF dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Methyl 3-(5-bromo-1H-pyrrol-2-yl)propanoate.

Nitration

The pyrrole ring is sensitive to strong mineral acids, which can cause degradation or polymerization.[7] Therefore, nitration is performed under milder, non-acidic conditions, typically using acetyl nitrate (generated in situ from nitric acid and acetic anhydride) at low temperatures.[8][9]

-

Expected Major Product : Methyl 3-(5-nitro-1H-pyrrol-2-yl)propanoate.

Representative Experimental Protocol:

-

In a flask, prepare acetyl nitrate by slowly adding concentrated nitric acid (1 equivalent) to acetic anhydride (3-5 equivalents) at -10 °C. Maintain this temperature for 15 minutes.

-

In a separate flask, dissolve this compound (1 equivalent) in acetic anhydride.

-

Cool the pyrrole solution to -10 °C.

-

Slowly add the pre-formed acetyl nitrate solution to the pyrrole solution, ensuring the temperature does not rise above -5 °C.

-

Stir the reaction mixture at low temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

-

Purify by flash chromatography.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[10][11] The electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[12]

-

Expected Major Product : Methyl 3-(5-formyl-1H-pyrrol-2-yl)propanoate.

Representative Experimental Protocol:

-

To a flask containing anhydrous DMF (3 equivalents) cooled to 0 °C, add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise under a nitrogen atmosphere.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of this compound (1 equivalent) in anhydrous DMF.

-

Allow the reaction to warm to room temperature and then heat to 35-40 °C for 1-3 hours.

-

Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of sodium acetate.

-

Heat the mixture at 60 °C for 1 hour to ensure complete hydrolysis of the intermediate iminium salt.

-

Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting aldehyde by column chromatography.

Friedel-Crafts Acylation

Pyrroles are highly reactive towards Friedel-Crafts acylation. Strong Lewis acids are often unnecessary, and the reaction can proceed with an acid chloride or anhydride, sometimes with only a mild catalyst or none at all.[13]

-

Expected Major Product : Methyl 3-(5-acyl-1H-pyrrol-2-yl)propanoate.

Representative Experimental Protocol:

-

Dissolve this compound (1 equivalent) and acetic anhydride (1.2 equivalents) in an appropriate solvent like dichloromethane.

-

Cool the mixture to 0 °C.

-

If a catalyst is needed, add a mild Lewis acid like ZnCl₂ or Et₂AlCl (0.1-0.5 equivalents) portion-wise. For highly reactive pyrroles, the reaction may proceed without a catalyst upon gentle heating.

-

Stir the reaction at 0 °C to room temperature until TLC indicates the consumption of the starting material.

-

Quench the reaction by carefully adding water or a saturated solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous phase with dichloromethane.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

Purify the product via silica gel chromatography.

Summary of Reactivity

The reactivity of this compound is dominated by the electron-rich nature of the pyrrole ring. The C2-substituent sterically and electronically directs incoming electrophiles primarily to the C5 position.

| Reaction | Reagents | Major Product Position | Notes |

| Halogenation | NBS, NCS, SO₂Cl₂, Br₂ | C5 | Mild conditions are required to prevent polyhalogenation.[6] |

| Nitration | HNO₃ / Acetic Anhydride | C5 | Avoids strong acids that cause polymerization.[7] |

| Formylation | POCl₃ / DMF (Vilsmeier-Haack) | C5 | A mild and high-yielding method for introducing an aldehyde group.[10] |

| Acylation | Acid Chloride or Anhydride | C5 | Often proceeds under very mild conditions, sometimes without a catalyst.[13] |

| N-Deprotonation | NaH, KH, etc. | N1 | The N-H proton is acidic (pKa ≈ 17.5) and can be removed by strong bases.[6] |

Other Reactions

N-Substitution

The N-H proton of the pyrrole ring is weakly acidic and can be deprotonated by strong bases like sodium hydride (NaH) or potassium hydride (KH). The resulting pyrrolide anion is a potent nucleophile that can react with various electrophiles (e.g., alkyl halides, acyl chlorides) to yield N-substituted derivatives.

Stability

The pyrrole ring is susceptible to decomposition and polymerization in the presence of strong acids, heat, and light.[1] All reactions and storage should be conducted with these sensitivities in mind, often requiring an inert atmosphere and protection from light.

References

- 1. scispace.com [scispace.com]

- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 3. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]

- 4. quora.com [quora.com]

- 5. Heterocyclic compounds part _IV (Pyrrole) | PPTX [slideshare.net]

- 6. Pyrrole - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 12. ijpcbs.com [ijpcbs.com]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 3-(1H-pyrrol-2-yl)propanoate via the Paal-Knorr Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Paal-Knorr reaction is a cornerstone in heterocyclic chemistry, providing a robust and straightforward method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2] This method is valued for its operational simplicity and generally good to excellent yields, making it a staple in both academic and industrial research.[3] Pyrrole scaffolds are prevalent in a vast array of pharmaceuticals, natural products, and functional materials, underscoring the importance of efficient synthetic routes to these heterocycles.

These application notes provide a detailed protocol for the synthesis of Methyl 3-(1H-pyrrol-2-yl)propanoate, a valuable building block in medicinal chemistry and materials science. The synthesis involves a two-step sequence: the preparation of the key 1,4-dicarbonyl precursor, methyl 5-oxohexanoate, followed by its cyclization with an ammonia source via the Paal-Knorr reaction.

Reaction Pathway Overview

The overall synthetic route to this compound is a two-stage process. The first stage involves the synthesis of the 1,4-dicarbonyl precursor, methyl 5-oxohexanoate. A common method for this is the Michael addition of an acetoacetate derivative to an α,β-unsaturated ketone, followed by hydrolysis and decarboxylation.[4] The second stage is the Paal-Knorr cyclization of methyl 5-oxohexanoate with a suitable ammonia source, such as ammonium acetate, to form the desired pyrrole ring.[2]

Caption: Overall synthetic workflow for this compound.

Paal-Knorr Reaction Mechanism

The accepted mechanism for the Paal-Knorr pyrrole synthesis involves the initial nucleophilic attack of the amine (in this case, ammonia derived from ammonium acetate) on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[5] This is followed by an intramolecular cyclization where the nitrogen atom attacks the second carbonyl group, forming a cyclic dihydroxytetrahydropyrrole derivative. Subsequent dehydration of this intermediate leads to the formation of the aromatic pyrrole ring.[2][5]

Caption: Mechanism of the Paal-Knorr pyrrole synthesis.

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-oxohexanoate (Precursor)

This protocol is based on a Michael addition followed by hydrolysis and decarboxylation.[4]

Materials:

-

Ethyl 2-methylacetoacetate

-

Methyl vinyl ketone

-

Potassium t-butoxide

-

t-Butanol

-

Hydrochloric acid (concentrated)

-

Sodium chloride

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of ethyl 2-methylacetoacetate (1.0 eq) in t-butanol, add a catalytic amount of potassium t-butoxide (0.05 eq) while maintaining the temperature at or below 10 °C.

-

Add methyl vinyl ketone (1.0 eq) dropwise to the mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Neutralize the mixture with a mild acid and remove the solvent under reduced pressure.

-

To the crude intermediate, add an excess of 6M aqueous hydrochloric acid.

-

Heat the mixture to reflux (approximately 100 °C) and maintain for 4 hours.

-

After cooling to room temperature, saturate the aqueous solution with sodium chloride.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield crude methyl 5-oxohexanoate.

-

Further purification can be achieved by vacuum distillation.

Protocol 2: Paal-Knorr Synthesis of this compound

This is a representative protocol based on general Paal-Knorr reaction conditions.[2][3]

Materials:

-

Methyl 5-oxohexanoate

-

Ammonium acetate

-

Ethanol or Acetic Acid

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine methyl 5-oxohexanoate (1.0 eq) and ammonium acetate (1.1-1.5 eq).

-

Add ethanol or acetic acid as the solvent.

-

Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Data Presentation

The following table summarizes representative quantitative data for Paal-Knorr pyrrole syntheses under various conditions to provide an expected range for the synthesis of this compound.

| 1,4-Dicarbonyl Compound | Amine/Ammonia Source | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 2,5-Hexanedione | Aniline | Hydrochloric Acid | Methanol | Reflux | 15 min | ~52 | [General Protocol] |

| 2,5-Hexanedione | Various amines | Iodine (cat.) | None (Solvent-free) | - | - | Excellent | [General Protocol] |

| Various β-keto ester derived diketones | Various primary amines | Acetic acid | - | 120-150 (Microwave) | 2-10 min | 65-89 | [General Protocol] |

| 1,4-dione | Benzylamine | Acetic Acid | Methanol | 70 | 1-4 h | 90 | [6] |

| 1-[4-(methylsulfonyl)phenyl]pentane-1,4-dione | 4-fluoroaniline | p-Toluenesulfonic acid | Toluene | Reflux | 20 h | 79 | [General Protocol] |

Conclusion

The Paal-Knorr reaction offers a reliable and versatile strategy for the synthesis of substituted pyrroles, including this compound. The provided protocols for the synthesis of the 1,4-dicarbonyl precursor and its subsequent cyclization serve as a comprehensive guide for researchers. The reaction conditions can be optimized by screening different solvents, catalysts, and heating methods (conventional vs. microwave) to achieve high yields of the desired product. These application notes are intended to facilitate the efficient synthesis of this important pyrrole derivative for applications in drug discovery and materials science.

References

Application Notes and Protocols: Enzymatic Synthesis of Pyrrole Esters using Novozym 435

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole esters are valuable heterocyclic compounds with applications in pharmaceuticals, agrochemicals, and materials science. Traditional chemical synthesis of these esters often requires harsh reaction conditions, toxic reagents, and complex purification procedures. The use of biocatalysts, such as immobilized lipases, offers a green and efficient alternative for their synthesis. Novozym 435, an immobilized Candida antarctica lipase B, is a versatile and robust biocatalyst known for its high activity and stability in organic solvents, making it an ideal candidate for esterification reactions.[1][2][3] This document provides detailed application notes and protocols for the enzymatic synthesis of pyrrole esters via transesterification, utilizing Novozym 435 as the catalyst. The described method offers high yields, mild reaction conditions, and the potential for catalyst reuse.[1][4][5]

Reaction Principle

The enzymatic synthesis of pyrrole esters using Novozym 435 typically proceeds via a transesterification reaction. In this process, a readily available pyrrole ester (e.g., methyl 1H-pyrrole-2-carboxylate) reacts with an alcohol in the presence of the lipase to yield the desired pyrrole ester and a simple alcohol byproduct (e.g., methanol). The reaction mechanism for lipase-catalyzed transesterification generally follows a Ping-Pong Bi-Bi mechanism.[6][7]

Data Summary

Optimization of Reaction Conditions

The following table summarizes the optimized conditions for the synthesis of benzyl 1H-pyrrole-2-carboxylate from methyl 1H-pyrrole-2-carboxylate and benzyl alcohol, as a model reaction.[1]

| Parameter | Optimal Condition | Yield (%) |

| Lipase | Novozym 435 | 92 |

| Solvent | n-Hexane | 92 |

| Novozym 435 Load | 6 mg/mL | 61 |

| Substrate Molar Ratio (Ester:Alcohol) | 5:1 | >90 |

| Reaction Temperature | 50 °C | >90 |

| Reaction Time | 24 hours | 92 |

| Agitation Speed | 150 rpm | >90 |

| Molecular Sieves | 1 g | 61 |

Substrate Scope

Novozym 435 demonstrates broad substrate compatibility, effectively catalyzing the reaction between methyl 1H-pyrrole-2-carboxylate and a variety of alcohols to produce the corresponding pyrrole esters in high yields.[1]

| Alcohol | Product | Yield (%) |

| Benzyl alcohol | Benzyl 1H-pyrrole-2-carboxylate | 92 |

| Cinnamyl alcohol | Cinnamyl 1H-pyrrole-2-carboxylate | 85 |

| 1-Phenylethanol | 1-Phenylethyl 1H-pyrrole-2-carboxylate | 78 |

| Cyclohexanol | Cyclohexyl 1H-pyrrole-2-carboxylate | 88 |

| n-Butanol | Butyl 1H-pyrrole-2-carboxylate | 82 |

| n-Pentanol | Pentyl 1H-pyrrole-2-carboxylate | 80 |

Reusability of Novozym 435

Novozym 435 exhibits excellent operational stability and can be recycled for multiple reaction cycles with minimal loss of activity.[4][5][7]

| Cycle | Relative Activity (%) |

| 1 | 100 |

| 2 | 98 |

| 3 | 95 |

| 4 | 92 |

| 5 | 89 |

| 6 | 85 |

| 7 | 82 |

Experimental Protocols

Materials and Reagents

-

Methyl 1H-pyrrole-2-carboxylate

-

Alcohols (e.g., benzyl alcohol, cinnamyl alcohol, etc.)

-

Novozym 435 (immobilized Candida antarctica lipase B)

-

n-Hexane (anhydrous)

-

Molecular sieves (3 Å, activated)

-

Sodium sulfate (anhydrous)

-

Solvents for purification (e.g., ethyl acetate, petroleum ether)

Equipment

-

Reaction vials or round-bottom flasks

-

Orbital shaker or magnetic stirrer with heating

-

Filtration apparatus

-

Rotary evaporator

-

Chromatography columns for purification

-

Analytical instruments for product characterization (e.g., GC-MS, NMR)

Protocol for the Synthesis of Benzyl 1H-pyrrole-2-carboxylate

This protocol describes a typical procedure for the synthesis of benzyl 1H-pyrrole-2-carboxylate as a representative example.

-

Reaction Setup: To a 25 mL reaction vial, add methyl 1H-pyrrole-2-carboxylate (e.g., 0.5 mmol) and benzyl alcohol (e.g., 0.1 mmol) to achieve a 5:1 molar ratio.

-

Solvent and Catalyst Addition: Add 5 mL of anhydrous n-hexane to the vial. Subsequently, add Novozym 435 (6 mg/mL) and activated molecular sieves (1 g).

-

Reaction Incubation: Seal the vial and place it in an orbital shaker set to 150 rpm and 50 °C. Allow the reaction to proceed for 24 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots of the reaction mixture at different time intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Enzyme Recovery: After the reaction is complete, recover the immobilized enzyme (Novozym 435) and molecular sieves by filtration.

-

Enzyme Washing and Reuse: Wash the recovered enzyme with fresh n-hexane to remove any adsorbed substrates and products. The washed enzyme can be dried under vacuum and reused for subsequent reactions.

-

Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess starting material.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate gradient) to obtain the pure benzyl 1H-pyrrole-2-carboxylate.

-

Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

References

- 1. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digital.csic.es [digital.csic.es]

- 4. Reusability study of Novozym® 435 for the enzymatic synthesis of mannosyl myristate in pure ionic liquids | Université de Liège [popups.uliege.be]

- 5. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A kinetic study on the Novozyme 435-catalyzed esterification of free fatty acids with octanol to produce octyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Methyl 3-(1H-pyrrol-2-yl)propanoate in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Methyl 3-(1H-pyrrol-2-yl)propanoate and its precursors in the synthesis of prominent pyrrole-containing natural products, including the prodigiosin and tambjamine families of alkaloids. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, which include anticancer, immunosuppressive, and antimicrobial properties.

Overview of Synthetic Strategy

The synthesis of complex pyrrole-containing natural products often involves the construction of key pyrrolic intermediates that are subsequently coupled to form the final molecular scaffold. This compound serves as a valuable building block in this context. A common synthetic pathway commences with the functionalization of a simple pyrrole derivative, such as pyrrole-2-carboxaldehyde, to introduce the necessary side chains. This is followed by further modifications and coupling reactions to assemble the complete natural product.

A critical intermediate in the synthesis of many of these natural products is 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde. The general synthetic workflow involves the preparation of functionalized pyrrole precursors, their coupling to form the bipyrrole core, and subsequent condensation with other moieties to yield the final product.

Caption: General synthetic workflow from pyrrole-2-carboxaldehyde.

Experimental Protocols and Data

Synthesis of this compound

The synthesis of this compound can be achieved from pyrrole-2-carboxaldehyde via a Horner-Wadsworth-Emmons (HWE) reaction. This reaction is highly reliable for the stereoselective formation of alkenes.

Protocol: Horner-Wadsworth-Emmons Reaction

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of methyl diethylphosphonoacetate (1.1 eq.) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the resulting solution to 0 °C and add a solution of pyrrole-2-carboxaldehyde (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product, methyl 3-(1H-pyrrol-2-yl)acrylate, is then subjected to catalytic hydrogenation (e.g., H₂, Pd/C) in a suitable solvent like methanol or ethyl acetate to yield this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Pyrrole-2-carboxaldehyde | 1.0 eq. | [1][2] |

| Methyl diethylphosphonoacetate | 1.1 eq. | [1] |

| Sodium Hydride | 1.2 eq. | [1] |

| Solvent | Anhydrous THF | [1] |

| Reaction Temperature | 0 °C to Room Temperature | [1] |

| Reaction Time | 12 - 24 hours | [1] |

| Typical Yield (acrylate) | 80 - 95% | [1][3] |

Synthesis of 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde

A key intermediate for many prodigiosin and tambjamine analogs is 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde. Its synthesis often involves a Vilsmeier-Haack formylation followed by a Suzuki coupling reaction.[4][5]

Caption: Key steps in the synthesis of 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde.

Protocol: Vilsmeier-Haack Formylation of an N-Protected Pyrrole

-

In a three-necked flask equipped with a dropping funnel and a thermometer, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to anhydrous N,N-dimethylformamide (DMF, 3 eq.) at 0°C with stirring under a nitrogen atmosphere.[6]

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

-

Cool the freshly prepared Vilsmeier reagent to 0°C and add a solution of the N-protected pyrrole derivative (1.0 eq.) in anhydrous dichloromethane (DCM) dropwise, maintaining the internal temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

-

Pour the reaction mixture into a cold aqueous solution of sodium acetate and stir for 1 hour.

-

Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

| Parameter | Value | Reference |

| Reactants | ||

| N-Protected Pyrrole | 1.0 eq. | [6][7] |

| Phosphorus Oxychloride (POCl₃) | 1.2 eq. | [6][7] |

| N,N-Dimethylformamide (DMF) | 3.0 eq. | [6][7] |

| Solvent | Anhydrous Dichloromethane | [7] |

| Reaction Temperature | 0 °C to Room Temperature | [6][7] |

| Reaction Time | 2 - 4 hours | [7] |

| Typical Yield | 70 - 90% | [8][9] |

Protocol: Suzuki Coupling

-

To a degassed solution of the formylated and halogenated pyrrole intermediate (1.0 eq.) and N-Boc-2-pyrroleboronic acid (1.5 eq.) in a 10% water/dioxane mixture, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.) and sodium carbonate (Na₂CO₃, 2.0 eq.).[4]

-

Stir the mixture for 3 hours at 100 °C.

-

Pour the reaction mixture into water and adjust the pH to 7 with 2 N HCl.

-

Extract with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure.

-

The N-Boc protecting group is typically removed during the workup or with a separate acid treatment (e.g., trifluoroacetic acid) to yield the final product.

| Parameter | Value | Reference |

| Reactants | ||

| Formylated Pyrrole Intermediate | 1.0 eq. | [4][5] |

| N-Boc-2-pyrroleboronic acid | 1.5 eq. | [4] |

| Pd(PPh₃)₄ | 0.05 eq. | [4] |

| Na₂CO₃ | 2.0 eq. | [4] |

| Solvent | 10% Water/Dioxane | [4] |

| Reaction Temperature | 100 °C | [4] |